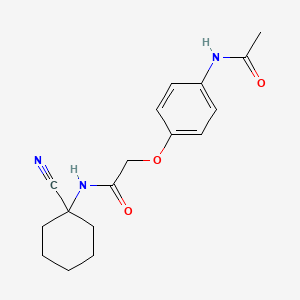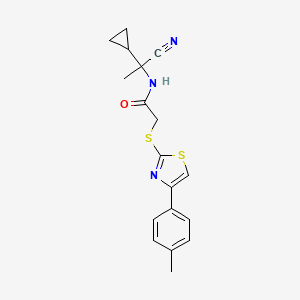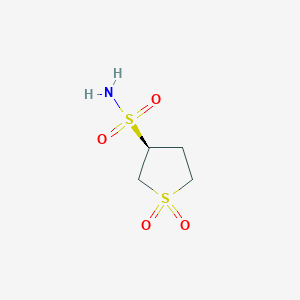
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within a five-membered ring. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is also referred to as a sulfone derivative, which is characterized by the presence of a sulfonamide group attached to the tetrahydrothiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfone derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: Reduction of the sulfone group can lead to the formation of thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Alkylated or arylated sulfonamides.
Applications De Recherche Scientifique
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a solvent and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: A closely related compound with similar chemical properties but lacking the sulfonamide group.
Benzothiadiazine-1,1-dioxide: Another sulfone derivative with a benzene ring fused to the thiadiazine ring, known for its antihypertensive and diuretic properties.
Uniqueness
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H9NO4S2 |
|---|---|
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
(3S)-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9)/t4-/m0/s1 |
Clé InChI |
BVMJOOFLVVQAET-BYPYZUCNSA-N |
SMILES isomérique |
C1CS(=O)(=O)C[C@H]1S(=O)(=O)N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
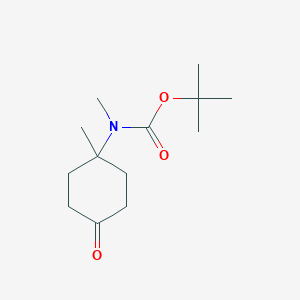
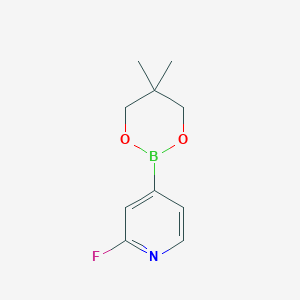
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
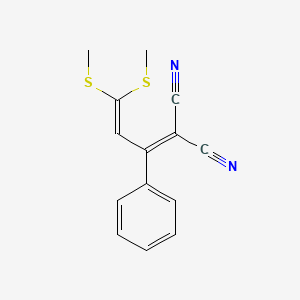

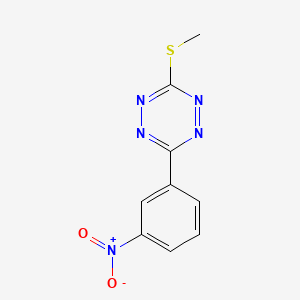

![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)


